

CP-775146: An In-Depth Technical Guide to its In Vivo Hypolipidemic Activity

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Compound of Interest

Compound Name: CP-775146

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This technical guide provides a comprehensive overview of the in vivo hypolipidemic activity of **CP-775146**, a novel and selective peroxisome proliferator-activated receptor alpha (PPAR α) agonist. The information presented herein is synthesized from preclinical studies to support further research and development in the field of lipid metabolism and cardiovascular disease.

Core Mechanism of Action

CP-775146 exerts its lipid-lowering effects primarily through the activation of PPAR α , a nuclear receptor that plays a pivotal role in the regulation of lipid homeostasis.[1][2] Activation of PPAR α by **CP-775146** leads to the transcriptional upregulation of genes involved in fatty acid oxidation in the liver. This enhanced breakdown of fatty acids contributes to a reduction in the synthesis and secretion of triglyceride-rich lipoproteins. Furthermore, **CP-775146** has been shown to influence the expression of genes involved in lipolysis and thermogenesis in white adipose tissue.[3]

In Vivo Efficacy: Summary of Preclinical Data

A key study investigated the effects of **CP-775146** in a diet-induced obesity mouse model, demonstrating its potent hypolipidemic activity.[1][3] The quantitative results from this study are summarized in the tables below.

Table 1: Effects of CP-775146 on Serum Lipid Profile in High-Fat Diet (HFD)-Fed Mice

Parameter	HFD Control	HFD + CP-775146 (0.1 mg/kg)	% Change
Triglycerides (TG)	High	Significantly Reduced	↓
LDL-Cholesterol (LDL-c)	High	Significantly Reduced	↓
Non-HDL-Cholesterol (non-HDL-c)	High	Reduced	↓

Data synthesized from a study in diet-induced obese C57BL/6 mice treated for 3 days.[\[1\]](#)[\[3\]](#)

Table 2: Effects of CP-775146 on Hepatic and Adipose Tissue Parameters

Tissue	Parameter	HFD Control	HFD + CP-775146 (0.1 mg/kg)	Effect
Liver	Hepatic TG Content	Elevated	Significantly Reduced	Improved Hepatic Steatosis
Liver	Alanine Aminotransferase (ALT)	Elevated	Significantly Reduced	Alleviated Hepatic Damage
Liver	Aspartate Aminotransferase (AST)	Elevated	Significantly Reduced	Alleviated Hepatic Damage
White Adipose Tissue	Adipocyte Droplet Size	Increased	Decreased	Reduction in Adipocyte Size

Data synthesized from a study in diet-induced obese C57BL/6 mice treated for 3 days.[\[1\]](#)[\[3\]](#)

Experimental Protocols

The following section details the methodology employed in the pivotal in vivo study that evaluated the hypolipidemic activity of **CP-775146**.

Animal Model and Diet-Induced Obesity

- Animal Model: C57BL/6 mice were utilized for the study.[\[1\]](#)
- Induction of Obesity: Mice were fed a high-fat diet (HFD) for 12 weeks to induce an obese phenotype with associated dyslipidemia.[\[1\]](#)

Drug Administration

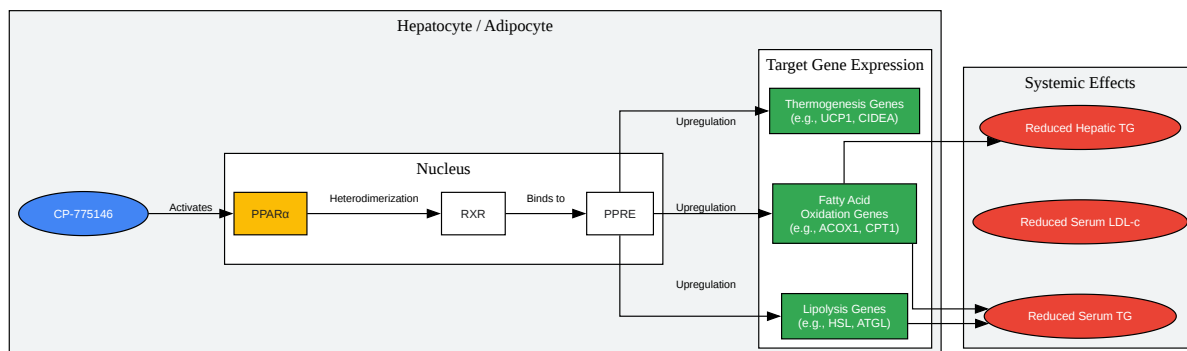
- Compound: **CP-775146**
- Dosage: A safe and effective dose of 0.1 mg/kg was administered.[\[1\]](#)[\[3\]](#)
- Route of Administration: Intraperitoneal injection.[\[1\]](#)
- Duration of Treatment: 3 days.[\[1\]](#)

Biochemical and Gene Expression Analysis

- Serum Analysis: Blood samples were collected to measure the levels of triglycerides, LDL-c, non-HDL-c, ALT, and AST.[\[1\]](#)[\[3\]](#)
- Hepatic Lipid Analysis: Liver tissue was harvested to determine the hepatic triglyceride content.[\[1\]](#)[\[3\]](#)
- Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was performed on liver and epididymal white adipose tissue (eWAT) to measure the expression of genes involved in fatty acid oxidation, lipolysis, and thermogenesis.[\[1\]](#)

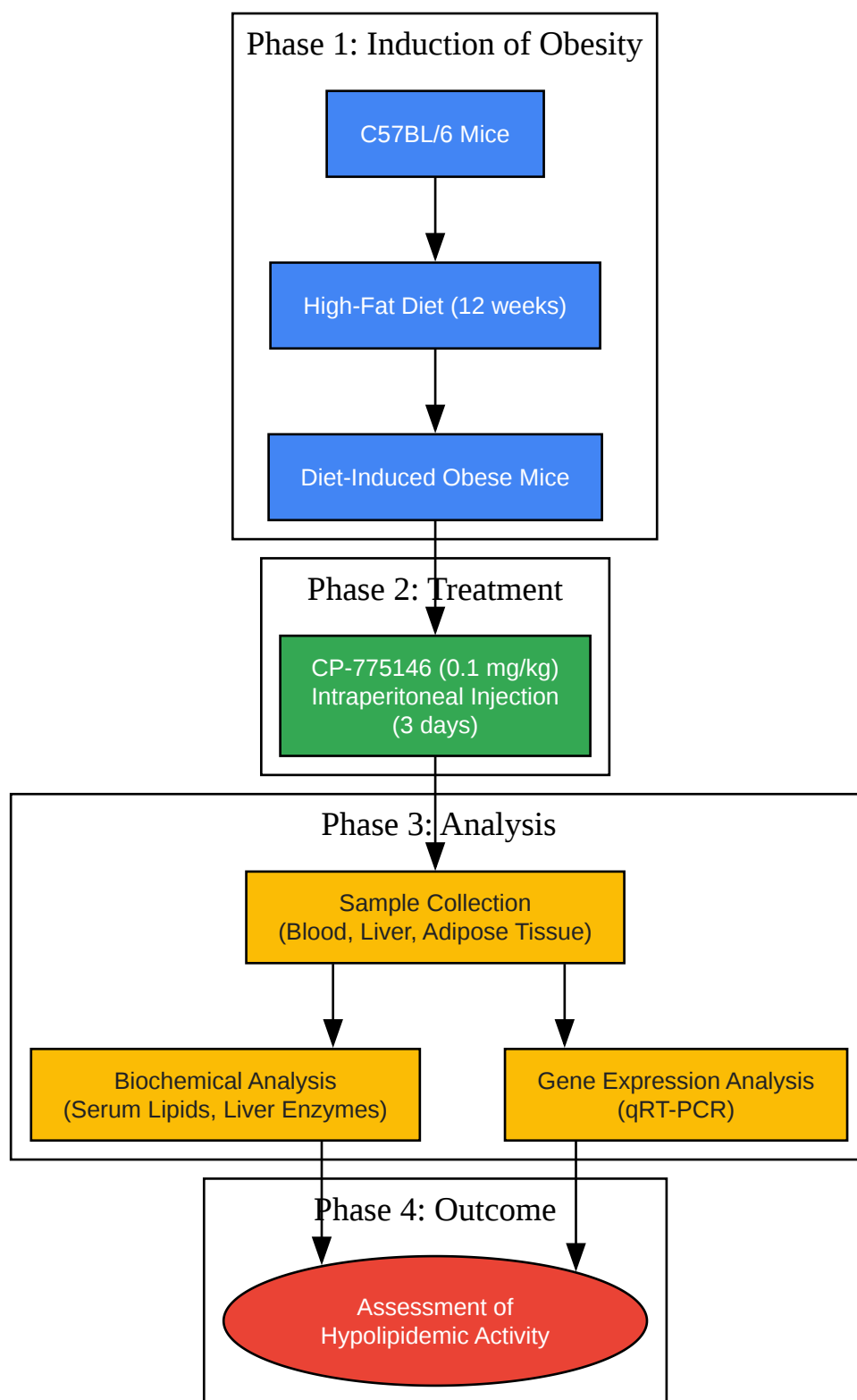
Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of **CP-775146** and the experimental workflow.



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Caption: Signaling pathway of **CP-775146** in regulating lipid metabolism.



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Caption: Experimental workflow for evaluating the in vivo efficacy of **CP-775146**.

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References

- 1. The Effects of New Selective PPAR α Agonist CP775146 on Systematic Lipid Metabolism in Obese Mice and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of New Selective PPAR α Agonist CP775146 on Systematic Lipid Metabolism in Obese Mice and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
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